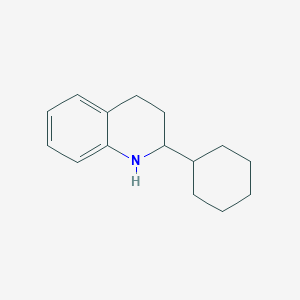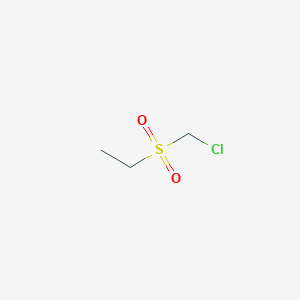![molecular formula C13H14N2O2 B178583 4-[4-(Dimethylamino)benzyliden]-2-methyl-1,3-oxazol-5(4H)-on CAS No. 1787-23-1](/img/structure/B178583.png)
4-[4-(Dimethylamino)benzyliden]-2-methyl-1,3-oxazol-5(4H)-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-(dimethylamino)benzylidene]-2-methyl-1,3-oxazol-5(4H)-one is a heterocyclic compound known for its unique structural properties and potential applications in various fields of science and industry. This compound features a benzylidene group attached to an oxazole ring, which is further substituted with a dimethylamino group and a methyl group. Its molecular formula is C12H14N2O2.
Wissenschaftliche Forschungsanwendungen
4-[4-(dimethylamino)benzylidene]-2-methyl-1,3-oxazol-5(4H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with therapeutic effects.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Wirkmechanismus
Mode of Action
It is known that the compound is synthesized using catalysts based on silver nanoparticles . The interaction of the compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
It is known that the compound is part of a class of compounds known as isoxazolones . Isoxazolones have been found to have applications in the pharmacological field as antibacterial, anticonvulsant, antifungal, antidiabetic, anticancer agents, and also used as fungicides and insecticides in agro-chemistry .
Result of Action
Given its classification as an isoxazolone, it may have potential therapeutic effects, including antibacterial, anticonvulsant, antifungal, antidiabetic, and anticancer activities .
Action Environment
It is known that the synthesis of the compound involves the use of catalysts based on silver nanoparticles , which suggests that the reaction conditions could potentially influence the compound’s properties and efficacy.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(dimethylamino)benzylidene]-2-methyl-1,3-oxazol-5(4H)-one typically involves the condensation of 4-(dimethylamino)benzaldehyde with 2-methyl-1,3-oxazol-5(4H)-one. This reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then purified using techniques like recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial synthesis more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions
4-[4-(dimethylamino)benzylidene]-2-methyl-1,3-oxazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; often in ethanol or tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides; usually in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions include various substituted oxazole derivatives, which can have different functional groups attached to the benzylidene or oxazole rings .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-[4-(dimethylamino)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one: Similar structure but with a phenyl group instead of a methyl group.
4-(dimethylamino)benzaldehyde: A precursor in the synthesis of the target compound.
2-methyl-1,3-oxazol-5(4H)-one: Another precursor used in the synthesis
Uniqueness
4-[4-(dimethylamino)benzylidene]-2-methyl-1,3-oxazol-5(4H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a dimethylamino group and a benzylidene moiety attached to an oxazole ring makes it a versatile compound for various applications in research and industry .
Eigenschaften
IUPAC Name |
(4Z)-4-[[4-(dimethylamino)phenyl]methylidene]-2-methyl-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-9-14-12(13(16)17-9)8-10-4-6-11(7-5-10)15(2)3/h4-8H,1-3H3/b12-8- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZJOKNWPCVCPLB-WQLSENKSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC2=CC=C(C=C2)N(C)C)C(=O)O1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=N/C(=C\C2=CC=C(C=C2)N(C)C)/C(=O)O1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00419794 |
Source


|
| Record name | NSC636399 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00419794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1787-23-1 |
Source


|
| Record name | NSC636399 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00419794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 2-methylbenzo[d]oxazole-6-carboxylate](/img/structure/B178514.png)




![Cyclopropanecarboxaldehyde, 2-(1,3-hexadienyl)-, [1S-[1alpha,2alpha(1E,3Z)]]-(9CI)](/img/structure/B178527.png)





